molecular formula C20H25NO5S B7547054 3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid

3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid

Cat. No.: B7547054
M. Wt: 391.5 g/mol
InChI Key: SSOSNZGFYWKDTO-UHFFFAOYSA-N
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Description

3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core, a tert-butyl group, a propoxy group, and a sulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-tert-butyl-2-propoxybenzenesulfonyl chloride with 3-aminobenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the propoxy and tert-butyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid: Similar structure but with a methyl group instead of a propoxy group.

    3-(5-Tert-butyl-2-ethoxybenzenesulfonamido)benzoic acid: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl and propoxy groups can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(5-tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-5-11-26-17-10-9-15(20(2,3)4)13-18(17)27(24,25)21-16-8-6-7-14(12-16)19(22)23/h6-10,12-13,21H,5,11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOSNZGFYWKDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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